2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core with a methylthio (-SMe) substituent at position 2. This scaffold is notable for its structural similarity to bioactive thieno- and pyridopyrimidinones, which are widely explored in medicinal chemistry for their affinity toward epigenetic targets (e.g., BET bromodomains) and receptors like GPR119 .
Properties
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-13-8-10-6-2-3-9-4-5(6)7(12)11-8/h9H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNCVRBWFZBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CNCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-inflammatory properties. They interact with proteins such as ATF4 and NF-kB, which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
It’s suggested that similar compounds inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells. These compounds also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It inhibits ER stress and apoptosis, as well as the NF-kB inflammatory pathway. By inhibiting these pathways, the compound may exert neuroprotective and anti-inflammatory effects.
Pharmacokinetics
The synthesis of similar compounds has been described, which could potentially influence their pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is essential for regulating various cellular activities. The compound interacts with the adenosine triphosphate-binding pocket of kinases, inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell proliferation and survival.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases involved in the mitogen-activated protein kinase pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the adenosine triphosphate-binding site of kinases. This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting kinase activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the kinase active site. This inhibition can lead to the suppression of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of kinase activity. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization. Additionally, binding proteins in the blood can influence the compound’s distribution to different tissues, impacting its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its localization and activity. Additionally, the compound may be targeted to specific organelles, such as the mitochondria or nucleus, where it can exert distinct effects on cellular processes.
Biological Activity
2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which includes both pyridine and pyrimidine rings, making it a versatile scaffold for medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12N2OS
- CAS Number : 1033-34-7
- Molecular Weight : 224.28 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro studies have shown that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones can inhibit cell proliferation in various cancer cell lines. These compounds have been associated with mechanisms such as apoptosis induction and cell cycle arrest (MDPI) .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. A study focusing on thiazolidinones demonstrated that related compounds could inhibit acetylcholinesterase (AChE) activity in vitro:
- IC50 Values : The most potent inhibitors showed IC50 values ranging from 3.11 μM to 55.36 μM across different brain regions (PubMed) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold possess activity against various bacterial strains:
- Mechanism : The presence of the methylthio group enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action (Chemical Book) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Methylthio Group | Enhances lipophilicity and bioactivity |
| Substituents at C5 and C6 | Alters selectivity for biological targets |
Case Studies
- Antitumor Activity :
- Neuroprotective Effects :
Scientific Research Applications
Medicinal Chemistry
2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been investigated for its potential as a bioactive molecule with various therapeutic properties:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. The pyrimidine moiety allows for interaction with nucleic acids and proteins that are crucial in cancer cell proliferation and survival.
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.
- Kinase Inhibitors : The compound serves as a scaffold for designing inhibitors targeting specific kinases involved in various diseases, including cancer and inflammatory conditions.
Organic Synthesis
The compound acts as an important intermediate in the synthesis of more complex heterocyclic compounds:
- Synthesis of Derivatives : It can undergo various chemical reactions such as oxidation and reduction to yield different derivatives that may possess enhanced biological activity or novel properties.
- Building Block for Drug Development : Its versatile reactivity makes it a valuable building block in pharmaceutical chemistry for the development of new drugs.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of synthesized derivatives of this compound. The derivatives showed significant inhibition of cancer cell lines through kinase pathway modulation. The study concluded that further optimization could lead to promising anticancer agents.
Case Study 2: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents reported on the antimicrobial efficacy of several derivatives derived from this compound. Results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties; kinase inhibitor potential | Development of new therapeutic agents |
| Organic Synthesis | Intermediate for synthesizing complex heterocycles | Broadens the scope of drug discovery |
| Biological Research | Studies on enzyme interactions and biological pathways | Insights into disease mechanisms |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The pyrido[4,3-d]pyrimidinone core is a versatile template for drug discovery. Key structural variations and their pharmacological implications are summarized below:
Key Observations :
- Position 2 : The methylthio group in the target compound balances lipophilicity and steric bulk, contrasting with the trifluoromethyl group in , which enhances electronegativity but may reduce cell permeability.
- Position 7 : Acetyl or benzyl substitutions (e.g., CRCM5484 , 7-benzyl derivatives ) improve BET or antimicrobial activity by stabilizing hydrophobic interactions.
- Core Modifications: Thieno[2,3-d]pyrimidinones (e.g., antimycobacterial Schiff bases ) exhibit higher antimicrobial potency than pyrido analogues, likely due to sulfur’s role in membrane penetration.
Pharmacokinetic Considerations
- Methylthio vs. Trifluoromethyl : The methylthio group’s moderate lipophilicity (clogP ~1.5–2.0) may enhance bioavailability compared to the highly lipophilic trifluoromethyl analogue (clogP ~2.5–3.0) .
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter target engagement compared to free bases.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high yields of 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one?
- The compound can be synthesized via domino cyclization using a recoverable carbonaceous solid acid catalyst (e.g., derived from biomass) in water. This method offers high regioselectivity and yields (up to 92%) while minimizing waste . Alternatively, aza-Wittig reactions or microwave-assisted synthesis (e.g., 2-alkylthio derivatives) improve reaction efficiency and purity . Key steps include optimizing reaction time, temperature, and substituent compatibility.
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- 1H/13C NMR and IR spectroscopy are critical for verifying the pyrimidinone core and methylthio substituent. For example, the methylthio group typically shows a singlet at δ ~2.5 ppm in 1H NMR . X-ray crystallography (e.g., orthorhombic crystal system with space group Ibca) provides definitive confirmation of stereochemistry and hydrogen bonding patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial screening against Mycobacterium tuberculosis (H37Rv) and drug-resistant strains using microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) . For metabolic disease targets, GPR119 receptor modulation assays (EC50: 50–14,000 nM) can assess agonism/antagonism via cAMP accumulation in transfected HEK293 cells .
Advanced Research Questions
Q. How do substituents at the 2-, 3-, and 7-positions influence bioactivity?
- Structure-activity relationship (SAR) studies reveal that:
- 2-Methylthio enhances metabolic stability and receptor binding affinity compared to hydroxyl or amino groups .
- 7-Benzyl substitution improves antimycobacterial activity by increasing lipophilicity and membrane penetration .
- 3-Aryl groups (e.g., 4-fluorophenyl) optimize steric and electronic interactions with GPR119 . Computational docking (e.g., Molegro Virtual Docker) can predict binding modes to targets like MTB-PS (PDB: 3IVX) .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Reaction condition analysis : Discrepancies in yields (e.g., 70% vs. 90%) may arise from solvent purity, catalyst loading, or moisture sensitivity. Replicate reactions under inert atmospheres (N2/Ar) and characterize intermediates via LC-MS .
- Bioassay variability : Standardize cell lines (e.g., ATCC-certified E. coli), use internal controls (e.g., isoniazid for TB assays), and validate results with dose-response curves .
Q. What strategies optimize diastereoselectivity in pyrido[4,3-d]pyrimidinone derivatives?
- Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol during cyclization. For example, using L-proline in domino reactions achieves >90% ee for contiguous stereocenters . Solvent polarity (e.g., DMF vs. water) and temperature gradients also modulate diastereomer ratios .
Methodological Notes
- Synthetic Optimization : Prioritize green chemistry principles (e.g., water as solvent, recyclable catalysts) to align with sustainability goals .
- Data Reproducibility : Publish full experimental details (e.g., NMR shifts, crystal parameters) to enable cross-validation .
- Computational Integration : Combine molecular dynamics (MD) simulations with experimental SAR to rationalize activity trends and guide lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
